Fmoc-Gly-Pro-Hyp-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

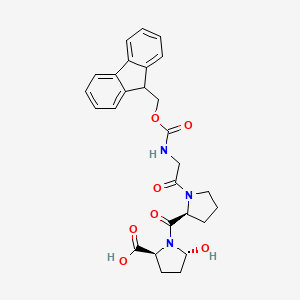

Fmoc-Gly-Pro-Hyp-OH is a synthetic single-stranded amide with a stepwise hydrogen bond . It is a Fmoc-protected collagen tripeptide .

Synthesis Analysis

The synthesis of Fmoc-Gly-Pro-Hyp-OH starts with the creation of an ester by reacting an acid and alcohol in the presence of catalysts. The ester is then reacted with a primary amine to form an amide, which can be hydrolyzed to release the desired product . A comparative analysis of the standard stepwise chain elongation procedure on solid support with the procedure based on the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH was performed .

Molecular Structure Analysis

Fmoc-Gly-Pro-Hyp-OH is a synthetic single-stranded amide with a stepwise hydrogen bond .

Chemical Reactions Analysis

The crude products resulting from the stepwise elongation procedure and from the use of Fmoc-Gly-Pro-Hyp (tBu)-OH clearly revealed large amounts of microheterogeneities that result from incomplete imino acid acylation as well as from diketopiperazine formation with cleavage of Gly-Pro units from the growing peptide chain .

Physical And Chemical Properties Analysis

Fmoc-Gly-Pro-Hyp-OH is a white solid with a molecular weight of 394.43 g/mol .

Wissenschaftliche Forschungsanwendungen

Collagen Model Peptides Synthesis

“Fmoc-Gly-Pro-Hyp-OH” is used as a building block for the preparation of collagen model peptides (CMPs) . The efficient synthesis of this tripeptidic building block has been achieved .

Facilitating Purification

The silyl ether protecting group in “Fmoc-Gly-Pro-Hyp-OH” prevents undesired side reactions during the CMP synthesis, thereby facilitating purification .

Selective Deprotection

“Fmoc-Gly-Pro-Hyp-OH” allows for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Solid-Phase Peptide Synthesis

“Fmoc-Gly-Pro-Hyp-OH” is utilized in solid-phase peptide synthesis (SPPS). This approach is advantageous since fewer coupling steps with less equivalents of the building block are necessary .

Disease Research

Understanding the factors that influence the structure of collagen is important as defects in the structure of collagen are involved in several diseases such as scurvy and brittle bone disease . “Fmoc-Gly-Pro-Hyp-OH” helps in the synthesis of CMPs, which are used to investigate these structural properties .

Cosmetic Applications

Collagen is the most abundant protein in vertebrates and has applications in medicine and cosmetics . The synthesis of CMPs using “Fmoc-Gly-Pro-Hyp-OH” can contribute to these applications .

Wirkmechanismus

Target of Action

Fmoc-Gly-Pro-Hyp-OH is a tripeptide that is primarily used in the synthesis of collagen model peptides (CMPs) . The primary targets of this compound are the amino acids in the collagen structure, specifically the Pro-Hyp-Gly motif, which is the most common natural repeat unit within collagen .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-Gly-Pro-Hyp-OH acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc-Gly-Pro-Hyp-OH tripeptide plays a crucial role in the synthesis of collagen model peptides (CMPs). The Pro-Hyp-Gly motif is the most common natural repeat unit within collagen, and thus, it is also the most common motif used within CMPs . The effective synthesis of CMPs with at least seven repeat units of Pro-Hyp-Gly is an important goal in understanding the factors that influence the structure of collagen .

Pharmacokinetics

The Fmoc group can be rapidly removed by base, which may impact the compound’s bioavailability .

Result of Action

The result of the action of Fmoc-Gly-Pro-Hyp-OH is the efficient synthesis of collagen model peptides (CMPs). The silyl ether protecting group prevents undesired side reactions during the CMP synthesis, thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is rapidly removed by base, so the pH of the environment can affect the rate of this reaction . Additionally, the compound should be kept dry in a freezer to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

Efficient strategies are required for the synthesis of higher molecular weight collagen-type peptides. Applying the Fmoc/tBu chemistry, a comparative analysis of the standard stepwise chain elongation procedure on solid support with the procedure based on the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH was performed .

Eigenschaften

IUPAC Name |

(2S,5R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-5-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVGGAHJIWHRV-RJGXRXQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5[C@@H](CC[C@H]5O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Pro-Hyp-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B574229.png)

![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)